molecular formula C11H8N2O4S B3106498 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid CAS No. 15911-30-5

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B3106498
CAS No.: 15911-30-5
M. Wt: 264.26 g/mol
InChI Key: IAWXKDQKIJAATO-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid (CAS 15911-30-5) is a high-purity heterocyclic compound serving as a critical building block in medicinal chemistry and drug discovery research. This compound features a thiazole core substituted with an electron-withdrawing 4-nitrophenyl group at position 2 and a carboxylic acid functional group at position 5, making it a versatile intermediate for synthesizing more complex molecules . Its primary research value lies in the development of novel therapeutic agents. Studies indicate this compound is a key precursor in synthesizing potential antifungal and antimicrobial agents . Furthermore, thiazole derivatives of this class are investigated for their promising antitumor properties, with some showing cytotoxic effects and the ability to induce apoptosis in cancer cell lines . The compound's mechanism of action is attributed to its structure, where the thiazole ring can interact with enzymes and receptors, while the carboxylic acid group facilitates hydrogen bonding, influencing binding affinity to biological targets . The nitro group also offers a handle for further chemical modification, such as reduction to an amine, allowing for the exploration of diverse chemical space . This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)18-10(12-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWXKDQKIJAATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218557
Record name 4-Methyl-2-(4-nitrophenyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15911-30-5
Record name 4-Methyl-2-(4-nitrophenyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15911-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(4-nitrophenyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The biological and physicochemical properties of thiazole-5-carboxylic acid derivatives are highly dependent on substituents at the 2-position phenyl ring. Key analogs include:

Compound Name Substituent at 2-Position Molecular Weight Key Properties/Applications References
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid 4-Nitrophenyl 278.26 g/mol Intermediate for antifungal agents
2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid 4-Chlorophenyl 253.72 g/mol Antifungal precursor
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid 4-Trifluoromethylphenyl 287.25 g/mol High thermal stability (mp 237–238°C)
4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid 4-Methylphenoxymethyl 263.31 g/mol Increased lipophilicity
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs 4-Pyridinyl ~270–300 g/mol Improved solubility (amide derivatives)
  • Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the trifluoromethyl group (in ) offers stronger electron withdrawal and metabolic stability due to fluorine’s inductive effects.
  • Halogen Substitutions: The chloro substituent (in ) provides moderate electron withdrawal but may reduce bioavailability compared to nitro derivatives.

Physicochemical and Analytical Properties

  • Solubility: Carboxylic acid derivatives generally exhibit poor solubility in nonpolar solvents. Amide derivatives (e.g., ) show improved solubility due to hydrogen-bonding capabilities.
  • Thermal Stability: The trifluoromethyl-substituted analog has a high melting point (237–238°C), suggesting enhanced crystallinity compared to the nitro-substituted compound .
  • Characterization: All analogs are characterized using NMR, FT-IR, and HRMS, with distinct spectral signatures for substituents (e.g., nitrile peaks at ~2255 cm⁻¹ in intermediates ).

Biological Activity

4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid (CAS: 22168-29-2) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a carboxylic acid group, and a nitrophenyl substituent. The thiazole moiety is known for its significant role in medicinal chemistry, particularly in the development of pharmaceuticals with antitumor, anti-inflammatory, and antioxidant properties.

Chemical Structure

The molecular formula of this compound is C11H8N2O4SC_{11}H_{8}N_{2}O_{4}S. Its structure can be represented as follows:

Structure C11H8N2O4S\text{Structure }\text{C}_{11}\text{H}_{8}\text{N}_{2}\text{O}_{4}\text{S}

Antitumor Activity

Thiazole derivatives, including this compound, have shown promising antitumor properties. Studies indicate that compounds containing the thiazole ring exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and cell cycle arrest1.

Table 1: Antitumor Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound AA-4311.98Apoptosis induction
Compound BJurkat1.61Cell cycle arrest
This compoundVariousTBDTBD

Antioxidant Activity

The antioxidant potential of thiazole derivatives is well-documented. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. For example, studies have shown that certain thiazole derivatives enhance the activity of endogenous antioxidants like glutathione and catalase23. This property is particularly relevant in the context of diseases associated with oxidative stress, such as diabetes and cardiovascular disorders.

Anti-inflammatory Effects

In addition to their antioxidant capabilities, thiazole derivatives have demonstrated anti-inflammatory effects in various experimental models. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in tissues affected by chronic inflammatory conditions2. This suggests potential therapeutic applications for inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelReferences
AntitumorSignificant
AntioxidantWell-established
Anti-inflammatoryEmerging evidence

Case Studies

Several studies have investigated the pharmacological effects of thiazole derivatives in animal models. One notable study involved the administration of a related thiazole compound to diabetic rats induced with streptozotocin (STZ). The results indicated significant improvements in glucose metabolism, lipid profiles, and reductions in inflammatory markers2. Histopathological examinations further confirmed the protective effects on pancreatic and hepatic tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thioureas with α-halo ketones or esters. For example, ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate (a structural analog) was synthesized using ethanol as a solvent under reflux, followed by slow evaporation for crystallization . Key variables include temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reactants. Yields are often optimized by controlling the rate of intermediate formation, as rapid cyclization can lead to impurities.

Q. Which spectroscopic techniques are most effective for characterizing the nitro and carboxylic acid functional groups in this compound?

  • Methodological Answer :

  • FTIR : The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. The carboxylic acid (COOH) shows a broad O-H stretch at ~2500–3000 cm⁻¹ and a C=O stretch at ~1700 cm⁻¹ .
  • ¹H/¹³C NMR : The aromatic protons of the 4-nitrophenyl group appear as a doublet (J ≈ 8–9 Hz) in the δ 7.5–8.5 ppm range. The thiazole ring protons resonate near δ 7.0–7.5 ppm, while the carboxylic acid proton is typically absent due to exchange broadening in DMSO-d₆ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid

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